molecular formula C11H6BrFN4 B15057240 5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine

5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine

Cat. No.: B15057240
M. Wt: 293.09 g/mol
InChI Key: DZPVOBWFYREFEV-UHFFFAOYSA-N
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Description

5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorophenylhydrazine with 3-bromo-2-pyridyl ketone under acidic conditions to form the desired pyrazolopyridazine ring system. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridazines, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is being investigated for its potential use in the development of new therapeutic agents for various diseases.

    Industry: The compound can be used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can inhibit the activity of specific enzymes or modulate the function of receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(4-fluorophenyl)-1H-pyrazol-5-amine: A structurally similar compound with potential bioactivity.

    Pyridazin-3(2H)-ones: These compounds share a similar core structure and exhibit diverse pharmacological activities.

Uniqueness

5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine is unique due to the specific arrangement of bromine and fluorine atoms, which enhances its reactivity and potential biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C11H6BrFN4

Molecular Weight

293.09 g/mol

IUPAC Name

5-bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridazine

InChI

InChI=1S/C11H6BrFN4/c12-9-5-8-10(15-17-11(8)16-14-9)6-1-3-7(13)4-2-6/h1-5H,(H,15,16,17)

InChI Key

DZPVOBWFYREFEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC3=NN=C(C=C23)Br)F

Origin of Product

United States

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